![molecular formula C30H29N9OSi B2804527 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole CAS No. 130749-22-3](/img/structure/B2804527.png)
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole is a complex organic compound featuring multiple benzotriazole groups. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions, making them valuable in synthetic organic chemistry .
準備方法
The synthesis of 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole typically involves the condensation of benzotriazole derivatives with appropriate aryl and silyl groups under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzotriazole rings.
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its benzotriazole groups. These groups can form stable coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds include other benzotriazole derivatives, such as:
1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar stability and reactivity.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Known for their antiviral and cytotoxic activities.
Compared to these compounds, 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N9OSi/c1-21-17-19-22(20-18-21)29(40-41(2,3)4)30(37-26-14-8-5-11-23(26)31-34-37,38-27-15-9-6-12-24(27)32-35-38)39-28-16-10-7-13-25(28)33-36-39/h5-20,29H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPTCYQGNUJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N9OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)
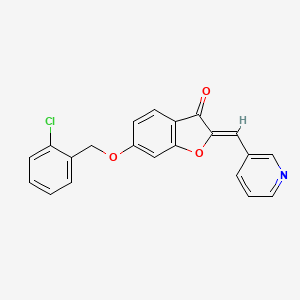
![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2804450.png)
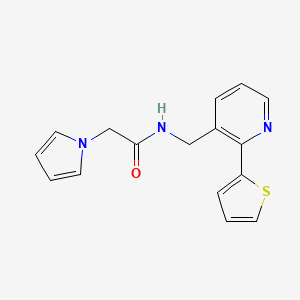
![ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2804453.png)
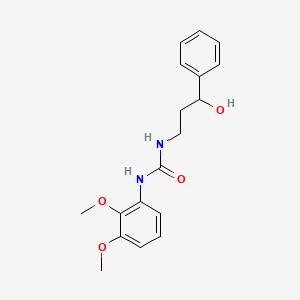
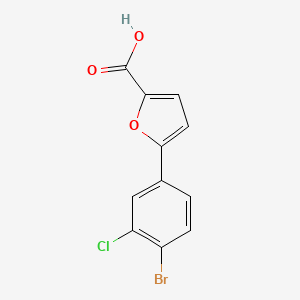
![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)
![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
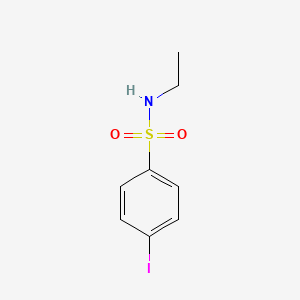
![N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2804465.png)
![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)
